3,4-Dehydro-6-hydroxymellein: A Technical Overview
3,4-Dehydro-6-hydroxymellein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein is a naturally occurring isocoumarin, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on 3,4-Dehydro-6-hydroxymellein, including its chemical properties, natural sources, biosynthesis, and known biological activities within the broader context of isocoumarins. While specific quantitative data and detailed experimental protocols for this particular compound are limited in publicly available literature, this document consolidates the existing information to serve as a valuable resource for research and development.
Chemical and Physical Properties
3,4-Dehydro-6-hydroxymellein, with the systematic IUPAC name 6,8-dihydroxy-3-methylisochromen-1-one, is a polyketide metabolite. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem |
| Molecular Weight | 192.17 g/mol | PubChem |
| CAS Number | 1204-37-1 | PubChem |
| Appearance | Solid (form not specified) | General chemical knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |
Natural Occurrence
3,4-Dehydro-6-hydroxymellein has been identified as a metabolite in several fungal species. Notably, it has been isolated from Conoideocrella tenuis and various species of Streptomyces.[1] Isocoumarins, in general, are widely distributed in nature and have been isolated from a variety of fungi, bacteria, plants, and insects.[2][3][4][5][6]
Biosynthesis
The biosynthesis of 3,4-Dehydro-6-hydroxymellein is intrinsically linked to the formation of the more extensively studied compound, 6-hydroxymellein. It is understood to be a key intermediate in the polyketide synthesis pathway. This process is catalyzed by a Type I polyketide synthase (PKS). The proposed biosynthetic pathway originates from acetyl-CoA and malonyl-CoA units.
The non-reducing polyketide synthase TerA is responsible for the assembly of the polyketide chain. Subsequently, a collaborating PKS-like protein, TerB, which contains a functional ketoreductase domain, is believed to catalyze the reduction of the dehydro- intermediate to yield 6-hydroxymellein.
Biological Activities
While specific quantitative biological data for 3,4-Dehydro-6-hydroxymellein is not extensively documented, the isocoumarin class of compounds exhibits a wide range of pharmacological activities. Extrapolation from related compounds suggests potential areas of interest for future research.
Anti-inflammatory Activity
Many isocoumarins have demonstrated anti-inflammatory properties.[7][8][9][10][11] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK. Given its structural similarity to other bioactive isocoumarins, 3,4-Dehydro-6-hydroxymellein is a candidate for investigation as an anti-inflammatory agent.
Antifungal Activity
Antifungal activity is another common characteristic of isocoumarins.[9][12][13] Various mellein derivatives have shown efficacy against a range of fungal pathogens. The specific minimum inhibitory concentrations (MICs) vary depending on the fungal species and the specific isocoumarin derivative. Further studies are required to determine the antifungal potential of 3,4-Dehydro-6-hydroxymellein.
Other Potential Activities
Isocoumarins have also been reported to possess cytotoxic, antibacterial, and enzyme inhibitory activities.[2][14] The broad bioactivity of this class of compounds underscores the potential for 3,4-Dehydro-6-hydroxymellein to be a valuable lead compound in drug discovery programs.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of isocoumarins from fungal cultures typically involves a series of chromatographic techniques. A general workflow is outlined below.
Conclusion and Future Directions
3,4-Dehydro-6-hydroxymellein is a naturally occurring isocoumarin with a defined chemical structure and a known role as a biosynthetic precursor. While direct evidence of its specific biological activities is currently sparse, the well-documented pharmacological properties of the broader isocoumarin class suggest that it holds potential for further investigation, particularly in the areas of anti-inflammatory and antifungal research.
Future research should focus on:
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Isolation and Scale-up: Developing efficient methods for the isolation of 3,4-Dehydro-6-hydroxymellein from natural sources or through chemical synthesis to enable thorough biological evaluation.
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Quantitative Biological Screening: Performing comprehensive in vitro and in vivo studies to determine the specific IC50 and MIC values against a panel of inflammatory markers and microbial strains.
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Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which 3,4-Dehydro-6-hydroxymellein exerts its biological effects.
A deeper understanding of this compound will contribute to the growing body of knowledge on isocoumarins and may lead to the development of novel therapeutic agents.
References
- 1. 3,4-Dehydro-6-hydroxymellein | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Melleins—Intriguing Natural Compounds [mdpi.com]
- 10. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total synthesis and antibacterial screening of ( ± )-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
